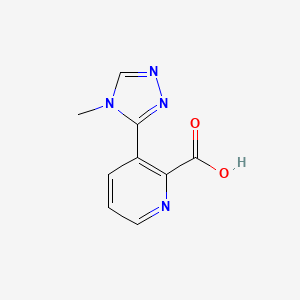

3-(4-Methyl-1,2,4-triazol-3-yl)pyridine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

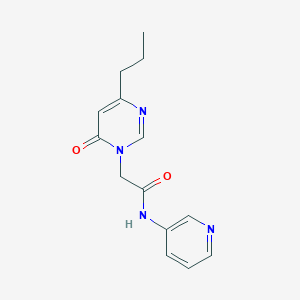

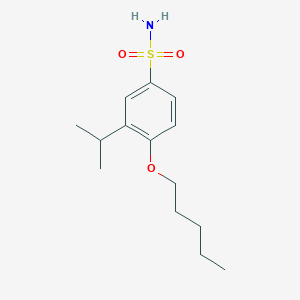

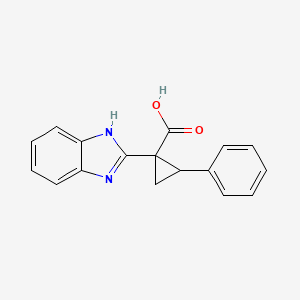

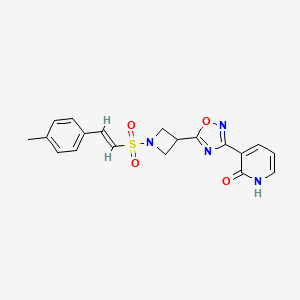

The compound “3-(4-Methyl-1,2,4-triazol-3-yl)pyridine-2-carboxylic acid” is a derivative of 1,2,4-triazole . Triazole derivatives are unique heterocyclic compounds that are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “this compound”, has been reported in several studies . These compounds are synthesized using various strategies, including the use of 3-amino-1,2,4-triazole . The synthesis process is often carried out under specific conditions to ensure efficient construction of the triazole ring .Molecular Structure Analysis

The molecular structure of “this compound” and its derivatives has been confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . Some of these compounds display unusual supramolecular architectures .Chemical Reactions Analysis

The chemical reactions involving “this compound” and its derivatives have been studied . These compounds have shown promising results in various chemical reactions, including those that lead to the formation of coordination polymers .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” and its derivatives have been analyzed . These compounds have shown interesting properties, such as fluorescence .Wissenschaftliche Forschungsanwendungen

Extraction and Separation Processes

- Equilibrium Studies in Extraction: Pyridine-3-carboxylic acid, a related compound to 3-(4-Methyl-1,2,4-triazol-3-yl)pyridine-2-carboxylic acid, is used extensively in the food, pharmaceutical, and biochemical industries. Its production can be intensified by enzymatic conversion or biosynthesis, followed by extraction from fermentation broths. Studies on the extraction of pyridine-3-carboxylic acid using 1-dioctylphosphoryloctane with different diluents reveal insights into efficiency improvement based on extractant composition and initial acid concentration (Kumar & Babu, 2009).

Supramolecular Chemistry and Metallogels

- Formation of Luminescent Metallogels: Research into 2,6-bis(1,2,3-triazol-4-yl)pyridine ligands, closely related to the queried compound, demonstrates their ability to form luminescent metallogels when combined with Eu(III). These complexes exhibit notable self-assembly behavior and potential applications in healable materials and optical devices (McCarney et al., 2015).

Synthesis of Functionalized Compounds

- Synthesis of Isoxazole Derivatives: The synthesis of highly functionalized 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives from pyridine-3-nitrile oxide indicates the versatility of similar pyridine-based structures in generating novel compounds with potential applications in various fields, including medicinal chemistry (Ruano et al., 2005).

Crystallography and Molecular Engineering

- Study of Supramolecular Synthons: Examining the crystal structures of pyrazinic acid and similar compounds can aid in understanding the assembly of carboxylic acid-pyridine supramolecular synthons. This knowledge is crucial for future crystal engineering strategies, particularly for materials and pharmaceuticals (Vishweshwar et al., 2002).

Drug Delivery and Biomedical Applications

- Encapsulation in Water Soluble Metalla-Cages: Studies involving the encapsulation of lipophilic derivatives in water-soluble metalla-cages show potential for improved drug delivery systems. The properties of these systems, such as cytotoxicity and stability, are critical in the development of new pharmaceuticals (Mattsson et al., 2010).

Wirkmechanismus

Target of Action

The compound “3-(4-Methyl-1,2,4-triazol-3-yl)pyridine-2-carboxylic acid” belongs to the class of triazole derivatives . Triazole compounds are known for their ability to bind with a variety of enzymes and receptors in the biological system . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular

Mode of Action

The mode of action of triazole compounds is often attributed to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s function, potentially inhibiting its activity or altering its signaling pathways.

Biochemical Pathways

Triazole compounds can affect various biochemical pathways due to their broad-spectrum biological activities They can interact with multiple receptors and enzymes, leading to alterations in cellular signaling and metabolic pathways

Result of Action

The result of the compound’s action would be dependent on its specific targets and mode of action. Triazole compounds are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and more . .

Biochemische Analyse

Biochemical Properties

It has been found that this compound can interact with various enzymes and proteins .

Cellular Effects

The effects of 3-(4-Methyl-1,2,4-triazol-3-yl)pyridine-2-carboxylic acid on various types of cells and cellular processes are currently being studied. Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies are being conducted to understand the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of varying dosages of this compound in animal models are being studied. These studies aim to identify any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Current research is focused on identifying any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

Research is ongoing to understand how this compound is transported and distributed within cells and tissues. This includes studying any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This includes studying any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

3-(4-methyl-1,2,4-triazol-3-yl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c1-13-5-11-12-8(13)6-3-2-4-10-7(6)9(14)15/h2-5H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMTKWKASWNBHEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1C2=C(N=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-chloro-6-fluorobenzyl)-9-(furan-2-ylmethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2953908.png)

![Methyl 4-((9-(3-methoxypropyl)-4-oxo-2-(trifluoromethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2953913.png)

![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2953914.png)

![3-[(Oxan-2-ylmethoxy)methyl]aniline](/img/structure/B2953920.png)

![N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(4-ethoxyphenyl)oxamide](/img/structure/B2953922.png)

![(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one](/img/structure/B2953927.png)